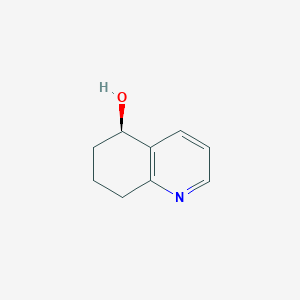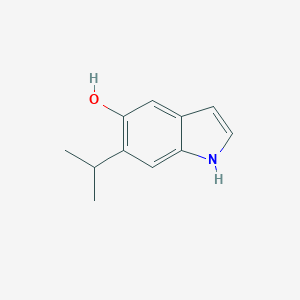
6-Isopropyl-1H-indol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-1H-indol-5-ol, also known as 5-IT or 5-API, is a synthetic indole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 6-Isopropyl-1H-indol-5-ol is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is the target of many psychoactive drugs.
Biochemische Und Physiologische Effekte
6-Isopropyl-1H-indol-5-ol has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of monoamine oxidase activity. This compound has also been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Isopropyl-1H-indol-5-ol in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying various biological processes. However, one limitation is that its effects on the central nervous system can be difficult to interpret due to its partial agonist activity at the serotonin 5-HT2A receptor.
Zukünftige Richtungen
Future research on 6-Isopropyl-1H-indol-5-ol could focus on its potential therapeutic applications in the treatment of neurological disorders, as well as its effects on other biological systems such as the immune system. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more specific agonists or antagonists for the serotonin 5-HT2A receptor.
Synthesemethoden
The synthesis of 6-Isopropyl-1H-indol-5-ol involves the reaction of indole-5-carboxaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
6-Isopropyl-1H-indol-5-ol has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. This compound has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression.
Eigenschaften
CAS-Nummer |
159388-68-8 |
|---|---|
Produktname |
6-Isopropyl-1H-indol-5-ol |
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
6-propan-2-yl-1H-indol-5-ol |
InChI |
InChI=1S/C11H13NO/c1-7(2)9-6-10-8(3-4-12-10)5-11(9)13/h3-7,12-13H,1-2H3 |
InChI-Schlüssel |
RXIIQJWEYYRTJS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C2C=CNC2=C1)O |
Kanonische SMILES |
CC(C)C1=C(C=C2C=CNC2=C1)O |
Synonyme |
1H-Indol-5-ol,6-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



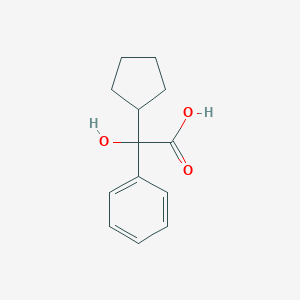
![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)
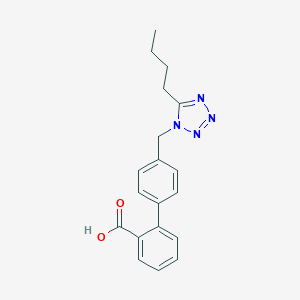
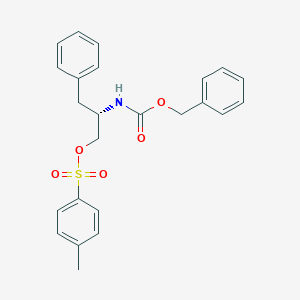
![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)
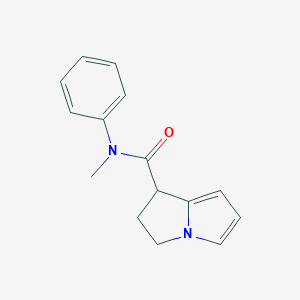
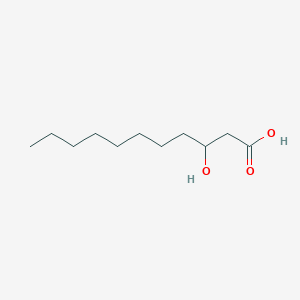
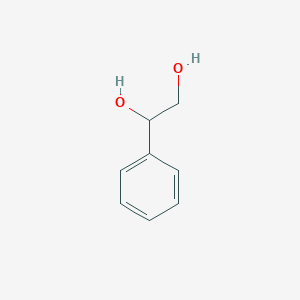
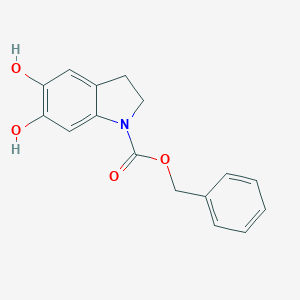
![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)
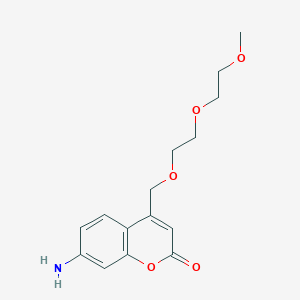

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)
